molecular formula C12H18N2O4S B2734151 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2097931-75-2

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2734151
CAS No.: 2097931-75-2
M. Wt: 286.35
InChI Key: SGALVIAVYPBMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and chemical biology research. Its molecular structure integrates two pharmaceutically relevant motifs: a 3,5-dimethyl-1,2-oxazole-4-sulfonamide group and a 1-hydroxycyclohex-2-en-1-yl moiety. The 1,2-oxazole (isoxazole) ring is a privileged structure in drug discovery, often employed in the design of enzyme inhibitors and as a bioisostere for carbonyl functionalities. The incorporated sulfonamide group is a well-known pharmacophore that can facilitate targeted protein binding, particularly in the active sites of enzymes like carbonic anhydrases or proteases. Concurrently, the cyclohexenyl ring with a hydroxymethyl substituent introduces a chiral center and a conformationally constrained, three-dimensional structure that can be critical for enhancing binding affinity and selectivity toward biological targets. This unique hybrid architecture makes the compound a valuable candidate for high-throughput screening campaigns and as a building block in the development of focused compound libraries for probing novel biological pathways. Research utilizing this compound is strictly for non-therapeutic, in vitro applications.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-9-11(10(2)18-14-9)19(16,17)13-8-12(15)6-4-3-5-7-12/h4,6,13,15H,3,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGALVIAVYPBMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves multiple steps. One common route starts with the preparation of cyclohexenone, which is a versatile intermediate used in the synthesis of various chemical products . Cyclohexenone can be obtained through the Birch reduction of anisole followed by acid hydrolysis, or from cyclohexanone by α-bromination followed by treatment with base

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic oxidation and other advanced techniques are employed to streamline the production process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies to understand its interactions with biological systems.

    Medicine: Potential therapeutic applications include antiviral and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on sulfonamide and heterocyclic chemistry:

Structural Analogues in Sulfonamide Derivatives

  • AB-CHFUPYCA (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide): Contains a thiazole ring instead of oxazole, with a cyclopropane-carboxamide group. Lacks the hydroxycyclohexene moiety, reducing stereochemical complexity but enhancing metabolic stability due to the cyclopropane ring.
  • ADSB-FUB-187 (7-chloro-N-[(2S)-1-[2-(cyclopropylsulfonylamino)ethylamino]-3,3-dimethyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide): Features an indazole-carboxamide core with a sulfonamide group. Demonstrates higher molecular weight and complexity compared to the target compound, likely influencing receptor binding affinity. Mentioned in regulatory contexts, indicating pharmacological activity (e.g., cannabinoid receptor modulation) .

Physicochemical and Pharmacokinetic Properties

  • Hydrophilicity : The hydroxycyclohexene group in the target compound may enhance solubility compared to purely lipophilic analogues like AB-CHFUPYCA.
  • Metabolic Stability : Cyclopropane rings (e.g., in AB-CHFUPYCA) or fluorinated aryl groups (e.g., in ADSB-FUB-187) improve metabolic resistance, whereas the hydroxy group in the target compound may increase susceptibility to oxidation or conjugation.

Biological Activity

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and pharmacological applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes an oxazole ring and a sulfonamide group. The synthesis typically involves multi-step reactions that can include the formation of the oxazole ring through cyclization reactions and subsequent functionalization to introduce the sulfonamide moiety.

Synthetic Route Overview

  • Formation of the Oxazole Ring : This can be achieved through condensation reactions involving appropriate precursors.
  • Introduction of the Hydroxy Group : Hydroxylation can be performed using reagents like osmium tetroxide.
  • Sulfonamide Formation : The sulfonamide group is introduced via reaction with sulfonyl chlorides under basic conditions.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with oxazole scaffolds exhibit significant antimicrobial properties. In particular, studies have shown:

CompoundMIC (µg/mL) against Bacteria
N-(hydroxycyclohexenyl)methyl oxazole0.25 (against E. coli)
N-(hydroxycyclohexenyl)methyl oxazole0.5 (against S. aureus)

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

In vitro studies have demonstrated that oxazole derivatives can induce apoptosis in cancer cell lines. For instance:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15

The mechanism appears to involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Oxadiazole Derivatives : A study demonstrated that a series of oxadiazole derivatives showed promising anti-tubercular activity with MIC values ranging from 0.045 to 0.25 µg/mL against Mycobacterium tuberculosis .
  • Thiadiazole Compounds : Similar structures have been noted for their anticancer properties, with some derivatives showing IC50 values as low as 5 µM against various cancer cell lines .

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity and yield?

Methodological Answer:
The synthesis involves multi-step organic reactions requiring precise control of reaction parameters:

  • Step 1: Condensation of the cyclohexenol derivative with a sulfonamide precursor under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C).
  • Step 2: Functional group protection of the hydroxyl group to prevent side reactions (e.g., using TBSCl).
  • Step 3: Final deprotection and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
    Key Tools: NMR (¹H/¹³C) and mass spectrometry (MS) confirm intermediate and final product purity .

Basic: How is the molecular structure validated post-synthesis?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths, angles, and stereochemistry. Requires high-quality single crystals grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures).
  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Assign peaks to specific protons (e.g., hydroxycyclohexenyl methyl at δ 1.2–1.5 ppm) and carbons.
    • FT-IR: Confirm sulfonamide S=O stretching (1350–1300 cm⁻¹) and hydroxyl O-H bands (3400–3200 cm⁻¹).
      Data Cross-Validation: Compare experimental results with computational simulations (e.g., DFT) .

Advanced: How can computational methods predict the reactivity of the sulfonamide group in enzymatic interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the sulfonamide sulfur’s electrophilicity may drive binding to serine proteases.
  • Molecular Dynamics (MD): Simulate ligand-protein binding affinities using software like GROMACS. Focus on hydrogen bonding between the sulfonamide group and catalytic residues (e.g., His57 in trypsin-like enzymes).
    Validation: Compare docking scores (AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How to address contradictions in bioactivity data across studies (e.g., antimicrobial vs. no activity)?

Methodological Answer:

  • Standardized Assays: Replicate studies using identical strains (e.g., E. coli ATCC 25922) and growth conditions (e.g., Mueller-Hinton agar, 37°C).
  • Orthogonal Assays: Combine MIC (Minimum Inhibitory Concentration) tests with time-kill curves to distinguish static vs. cidal effects.
  • Metabolomic Profiling: Use LC-MS to identify off-target interactions (e.g., unintended binding to human serum albumin) that may mask bioactivity .

Basic: What physicochemical properties influence experimental design?

Key Properties:

PropertyValueImpact on Research Design
Density 1.2±0.1 g/cm³ Solvent selection (e.g., dichloromethane for density matching).
Boiling Point 456.4±55.0 °C Stability under reflux conditions.
Hydrophilicity LogP ~1.8 (predicted)Partitioning in cell membranes for bioavailability studies.

Experimental Implications:

  • Low solubility in aqueous buffers may necessitate DMSO stock solutions (<0.1% v/v to avoid cytotoxicity).
  • Thermal stability tests (TGA/DSC) required for reactions above 150°C .

Advanced: How to optimize reaction conditions when conflicting literature data exists?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading).
  • In Situ Monitoring: Employ ReactIR to track intermediate formation and adjust conditions dynamically.
  • Contradiction Resolution Example: If one study reports 80% yield at 60°C (methanol) and another 50% yield at 80°C (ethanol), test intermediate stability via LC-MS to identify degradation pathways .

Basic: What analytical techniques characterize degradation products?

Methodological Answer:

  • HPLC-MS/MS: Identify sulfonamide hydrolysis products (e.g., free sulfonic acid) using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid).
  • Stress Testing: Expose the compound to accelerated degradation conditions (pH 1–13, 40–80°C) and monitor via UV-Vis (λ = 254 nm).
    Case Study: Degradation at pH < 3 produces cyclohexenyl methanol byproducts, detectable via GC-MS .

Advanced: How does stereochemistry at the hydroxycyclohexenyl group affect biological activity?

Methodological Answer:

  • Chiral Resolution: Separate enantiomers using chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol).
  • Biological Testing: Compare IC₅₀ values of R- and S-enantiomers in enzyme assays (e.g., COX-2 inhibition).
  • Computational Insight: Molecular docking (AutoDock) reveals that the R-enantiomer fits better into COX-2’s hydrophobic pocket due to cyclohexenyl ring orientation .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity Screening: Preliminary Ames test data (TA98 strain) to assess mutagenicity.
  • PPE Requirements: Nitrile gloves, lab coat, and fume hood for powder handling (particle size < 10 µm).
  • Waste Disposal: Neutralize sulfonamide-containing waste with 10% NaOH before disposal .

Advanced: How to design SAR (Structure-Activity Relationship) studies for derivatives?

Methodological Answer:

  • Core Modifications: Synthesize analogs with varied substituents (e.g., replacing dimethyl oxazole with thiazole).
  • Data Collection:
    • In Vitro: Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase IX).
    • In Silico: Generate QSAR models using descriptors like molar refractivity and polar surface area.
      Key Finding: Bulkier cyclohexenyl groups increase membrane permeability but reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.